Phosphoenol-3-bromopyruvate

Description

Historical Perspective of Phosphoenol-3-bromopyruvate-Related Research

The seminal research on this compound was introduced to the scientific community in a 1982 study published in the Journal of Biological Chemistry. nih.gov This foundational paper described the synthesis of Br-PEP and its characterization as a potent inhibitor of phosphoenolpyruvate (B93156) carboxylase (PEPC) isolated from maize. nih.govgoogle.com This early work established the dual nature of its inhibitory action: it behaves as a competitive inhibitor against the natural substrate, PEP, but upon prolonged incubation, it leads to the time-dependent, irreversible inactivation of the enzyme. nih.gov This discovery positioned this compound as a sophisticated tool for enzymologists, specifically for studying PEP-utilizing enzymes. nih.govnih.gov

Significance of this compound as a Research Probe in Enzymology and Metabolism

The primary significance of this compound lies in its role as a highly specific research probe for studying phosphoenolpyruvate carboxylase (PEPC). nih.govmedkoo.com PEPC is a critical enzyme in the carbon fixation pathways of C4 and CAM plants and plays a key anaplerotic role in replenishing tricarboxylic acid (TCA) cycle intermediates in various organisms. oup.com

By acting as a specific inhibitor, Br-PEP allows researchers to dissect the kinetic and chemical mechanisms of the PEPC-catalyzed reaction. Initially, it binds to the active site in a competitive manner, allowing for the determination of its binding affinity relative to the natural substrate. nih.gov This initial competitive inhibition is followed by a slower, irreversible inactivation, which provides a powerful method for labeling and identifying active site residues. nih.gov The detailed kinetic parameters of this interaction with maize PEPC were meticulously documented in the original 1982 study. nih.gov

Table 1: Kinetic Constants for the Interaction of this compound with Maize Phosphoenolpyruvate Carboxylase

| Parameter | Value | Condition |

|---|---|---|

| Ki (Competitive Inhibition) | 30 µM | Versus phosphoenolpyruvate, without preincubation. nih.gov |

| Apparent Michaelis Constant (Km) for Inactivation | 67.5 µM | During preincubation with the enzyme, Mn2+, and HCO3-. nih.gov |

| Half-life (t1/2) of Inactivation | 13.4 min | At saturating concentrations of the inhibitor. nih.gov |

Conceptual Framework of this compound's Role as a Mechanism-Based Inactivator

This compound is a classic example of a mechanism-based inactivator, also known as a "suicide inhibitor". nih.govresearchgate.net This classification is based on a specific conceptual framework where the target enzyme itself transforms the inhibitor into a reactive species that ultimately causes the enzyme's inactivation.

The proposed mechanism for the inactivation of PEPC by Br-PEP involves the following steps:

Binding: this compound, as a structural analog of PEP, binds to the active site of PEPC. nih.gov

Catalytic Conversion: The enzyme's own catalytic machinery initiates a reaction, adding bicarbonate (HCO3-) to the double bond of Br-PEP, in a manner analogous to the normal carboxylation of PEP. nih.gov

Formation of a Reactive Intermediate: This enzymatic conversion does not produce a stable product but instead generates a highly reactive electrophilic intermediate, which is believed to be 3-bromooxalacetate. nih.govresearchgate.net

Irreversible Alkylation: Before this reactive intermediate can be released from the active site, it rapidly alkylates a nearby nucleophilic amino acid residue within the active site, forming a stable, covalent bond with the enzyme. nih.gov

Inactivation: The formation of this covalent adduct results in the complete and irreversible inactivation of the enzyme. nih.gov

This mechanism was supported by experiments showing that inactivation was time-dependent, saturable, and required the presence of the co-substrate bicarbonate. nih.gov Furthermore, radiolabeling studies demonstrated that a component derived from bicarbonate became covalently attached to the enzyme only after the enzyme processed the inhibitor, confirming that inactivation is a direct consequence of the catalytic action. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | Br-PEP |

| Phosphoenolpyruvate | PEP |

| 3-bromooxalacetate |

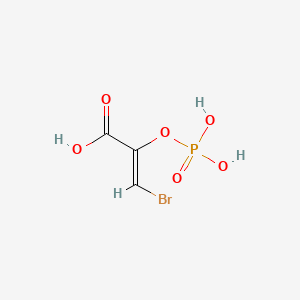

Structure

3D Structure

Properties

CAS No. |

44976-95-6 |

|---|---|

Molecular Formula |

C3H4BrO6P |

Molecular Weight |

246.94 g/mol |

IUPAC Name |

(Z)-3-bromo-2-phosphonooxyprop-2-enoic acid |

InChI |

InChI=1S/C3H4BrO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1- |

InChI Key |

VBGFKOJASDELJL-UPHRSURJSA-N |

SMILES |

C(=C(C(=O)O)OP(=O)(O)O)Br |

Isomeric SMILES |

C(=C(/C(=O)O)\OP(=O)(O)O)\Br |

Canonical SMILES |

C(=C(C(=O)O)OP(=O)(O)O)Br |

Synonyms |

phosphoenol-3-bromopyruvate PPE-3-BP |

Origin of Product |

United States |

Advanced Methodologies for Phosphoenol 3 Bromopyruvate Research

Chemoenzymatic and Stereoselective Synthesis Methodologies for Phosphoenol-3-bromopyruvate and its Analogs

The synthesis of this compound and its analogs often employs a combination of chemical and enzymatic methods to achieve desired stereoselectivity and yield.

A common starting material for the synthesis of PEP analogs is 3-bromopyruvic acid. nih.govresearchgate.net For instance, the synthesis of monopotassium phosphoenolpyruvate (B93156) (PEP-K+) has been achieved with a total yield of over 50% using 3-bromopyruvic acid as the initial reactant. nih.govresearchgate.net This chemoenzymatic approach is not only cost-effective but also crucial for producing key reagents for larger synthetic schemes, such as the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govresearchgate.net

The synthesis of isotopically labeled Br-PEP for mechanistic studies follows a similar initial path. For example, [2-¹³C]3-bromopyruvic acid can be prepared from [2-¹³C]sodium pyruvate (B1213749). researchgate.net This labeled bromopyruvic acid is then converted to its corresponding phosphoenolpyruvate derivative. researchgate.net

Furthermore, the synthesis of halogenated PEP analogs like (Z)-phosphoenol-3-fluoropyruvate, (E)-phosphoenol-3-fluoropyruvate, and (Z)-phosphoenol-3-bromopyruvate has been successfully accomplished, allowing for detailed investigations into the stereoselectivity of enzyme interactions. researchgate.net An improved method for preparing (Z)- and (E)-3-chloro-PEP has also been reported, yielding a 4:1 mixture of the isomers that can be separated by anion-exchange chromatography. researchgate.net The stereochemistry of these isomers was definitively assigned using ³J(H,C) coupling constants between the carboxylate carbons and the vinyl protons. researchgate.net

Spectroscopic Techniques for Investigating this compound Interactions with Biomolecules

A variety of spectroscopic techniques are indispensable for elucidating the interactions between Br-PEP and biomolecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool.

¹H NMR, ¹³C NMR, and ³¹P NMR are used to characterize the structure of Br-PEP and its analogs and to monitor their interactions with enzymes. researchgate.netacs.orgnih.gov For instance, in the study of 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase, the fate of the enolic oxygen of a multilabeled PEP analog was tracked using ¹³C and ³¹P NMR spectroscopy. nih.govresearchgate.net The isotopic shielding effects due to the presence of ²H and ¹⁸O in labeled PEP can be observed in the ¹³C NMR spectrum. researchgate.net

Heteronuclear multiple-quantum filtration (HeMQF) NMR is an advanced technique used to obtain subspectra for different isotopomers in a multiply labeled sample, allowing for precise measurement of isotope effects on the nuclear shielding of ¹H, ¹³C, and ³¹P. umich.edu

Computational Approaches in this compound Mechanistic Elucidation

While direct computational studies specifically on this compound are not extensively detailed in the provided search results, the methodologies used for similar systems, such as the investigation of enzyme mechanisms involving PEP, are highly relevant.

Quantum mechanics/molecular mechanics (QM/MM) methods are frequently employed to study the reaction mechanisms of enzymes that utilize PEP. These computational approaches can provide detailed insights into the transition states and reaction pathways of enzymatic reactions. Molecular dynamics (MD) simulations are also used to explore the conformational changes in enzymes upon binding of substrates and inhibitors like Br-PEP. acs.org These simulations can help to understand the dynamic nature of the enzyme's active site and how inhibitors can modulate its function.

Isotopic Labeling Strategies for Tracing this compound Pathways

Isotopic labeling is a cornerstone of mechanistic enzymology, and its application to Br-PEP and its parent compound, PEP, has yielded significant insights.

The synthesis of isotopically labeled PEP analogs often begins with a labeled precursor. For example, [2-¹³C,¹⁸O]Phosphoenolpyruvate can be prepared from [2-¹³C]-3-bromopyruvate by first exchanging with H₂¹⁸O and then reacting the labeled bromopyruvate with trimethylphosphite. nih.govresearchgate.net This allows for the tracking of specific atoms through an enzymatic reaction.

One notable application is the use of [¹⁴C]bromopyruvate to identify the amino acid residues modified by this inhibitor. In studies with phosphoenolpyruvate carboxylase, the use of [¹⁴C]bromopyruvate demonstrated that the radioactivity was incorporated into carboxyhydroxyethyl cysteine. Similarly, radiolabeled [¹⁴C]-3-BrPA has been used to identify glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a primary intracellular target. researchgate.net

Furthermore, hyperpolarized ¹³C-labeled pyruvate, an analog of Br-PEP, has been used in metabolic MRI studies to investigate its uptake and metabolism in vivo, providing a non-invasive way to trace its metabolic fate. nih.gov

Kinetic Analysis Methodologies for this compound-Mediated Processes

Kinetic analysis is fundamental to understanding the effects of Br-PEP on enzyme activity. These studies typically involve measuring reaction rates under various conditions. uomustansiriyah.edu.iq

Br-PEP has been shown to be a potent inhibitor of several PEP-utilizing enzymes. For example, it is an excellent competitive inhibitor of maize phosphoenolpyruvate carboxylase with a Ki of 30 µM. nih.gov The inactivation of this enzyme by Br-PEP follows first-order kinetics and is saturable, with an apparent Michaelis constant (Km) of 67.5 µM and a half-life of 13.4 minutes at high inhibitor concentrations. nih.gov

Pre-steady-state kinetics, which examines the initial moments of an enzyme-catalyzed reaction, can provide detailed information about the formation of enzyme-substrate complexes and intermediate steps in the catalytic cycle. unacademy.commdpi.comnumberanalytics.com For instance, pre-steady-state burst experiments with KDO8P synthase have revealed that product release is the rate-limiting step for reactions with PEP and its fluorinated analogs. researchgate.net

Steady-state kinetics, which analyzes the reaction rate when the concentration of the enzyme-substrate complex is relatively constant, is used to determine key kinetic parameters like Km and Vmax. uomustansiriyah.edu.iqdiva-portal.org The inhibition of enzymes by Br-PEP and its analogs is often characterized by determining the inhibition constant (Ki). wjgnet.com For example, kinetic experiments have shown that phosphoenol-3-fluoropyruvate (B1235131) is a competitive inhibitor of 3-deoxy-arabino-heptulosonic acid-7-phosphate synthase with respect to phosphoenolpyruvate, exhibiting two distinct Ki values of 8 and 48 µM. researchgate.net

Table 1: Kinetic Parameters of this compound and Analogs with Various Enzymes

| Enzyme | Compound | Kinetic Parameter | Value | Reference |

| Maize Phosphoenolpyruvate Carboxylase | This compound | Ki | 30 µM | nih.gov |

| Maize Phosphoenolpyruvate Carboxylase | This compound | Apparent Km (inactivation) | 67.5 µM | nih.gov |

| 3-Deoxy-arabino-heptulosonic acid-7-phosphate synthase | (Z)-phosphoenol-3-fluoropyruvate | Apparent KM | 65 µM | researchgate.net |

| 3-Deoxy-arabino-heptulosonic acid-7-phosphate synthase | Phosphoenolpyruvate | Apparent KM | 38 µM | researchgate.net |

| 3-Deoxy-arabino-heptulosonic acid-7-phosphate synthase | Phosphoenol-3-fluoropyruvate | Ki | 8 µM and 48 µM | researchgate.net |

| KDO8P Synthase | PEP | kcat | 125 s⁻¹ | researchgate.net |

| KDO8P Synthase | (E)-FPEP | kcat | 2.5 s⁻¹ | researchgate.net |

| KDO8P Synthase | (Z)-FPEP | kcat | 9 s⁻¹ | researchgate.net |

Mechanistic Investigations of Phosphoenol 3 Bromopyruvate Interactions with Biological Systems

Enzyme Inactivation Mechanisms by Phosphoenol-3-bromopyruvate

The primary mechanism by which this compound exerts its inhibitory effects is through the irreversible inactivation of target enzymes. nih.govnumberanalytics.com This process is characterized by the formation of a covalent bond between the inhibitor and the enzyme, often leading to a permanent loss of catalytic function. numberanalytics.comnumberanalytics.com The inactivation typically follows pseudo-first-order kinetics and can be saturated, indicating the formation of an initial non-covalent enzyme-inhibitor complex before the final irreversible modification occurs. nih.govjst.go.jp

This compound is recognized as a potent alkylating agent that covalently modifies enzymes, leading to their inactivation. ontosight.ai This reactivity is directed towards nucleophilic amino acid residues. mdpi.com Studies have demonstrated that BrPEP can form covalent bonds with the thiol groups of cysteine residues within proteins. ontosight.aimdpi.com In the case of Escherichia coli phosphoenolpyruvate (B93156) carboxylase, modification with a radiolabeled form of the related compound bromopyruvate led to the specific incorporation of the label into a "carboxyhydroxyethyl cysteine" residue, confirming the formation of a covalent adduct with a cysteine. jst.go.jp This covalent modification is a hallmark of irreversible inhibition, permanently altering the enzyme's structure and function. numberanalytics.comnumberanalytics.com

The inactivation of enzymes by this compound has been characterized by specific kinetic parameters. For maize phosphoenolpyruvate carboxylase, the inactivation process is first-order and saturable with respect to the inhibitor concentration. nih.gov This suggests a two-step mechanism: the initial formation of a reversible enzyme-inhibitor complex, followed by the irreversible covalent modification. nih.gov

Table 1: Kinetic Parameters of Enzyme Inactivation by this compound and Related Compounds

| Enzyme | Organism | Inhibitor | Kinetic Parameter | Value |

|---|---|---|---|---|

| Phosphoenolpyruvate Carboxylase | Maize | This compound | Ki (competitive vs PEP) | 30 µM nih.gov |

| Phosphoenolpyruvate Carboxylase | Maize | This compound | Apparent KM (inactivation) | 67.5 µM nih.gov |

| Phosphoenolpyruvate Carboxylase | Maize | This compound | t1/2 (at saturation) | 13.4 min nih.gov |

This table presents key kinetic data for the inhibition of target enzymes by this compound. Data is compiled from studies on maize PEPC and general studies on Pyruvate (B1213749) Kinase.

Active Site Modification by this compound

Specificity and Selectivity of this compound for Target Enzymes

This compound exhibits a degree of selectivity for enzymes that recognize phosphoenolpyruvate as a substrate. ontosight.ai Its efficacy as an inhibitor is most pronounced for enzymes where it can act as a mechanism-based or affinity label, primarily targeting phosphoenolpyruvate carboxylase and, to some extent, pyruvate kinase. nih.govresearchgate.net

This compound is a particularly effective inhibitor of phosphoenolpyruvate carboxylase (PEPC), an enzyme crucial for carbon fixation in certain plants and bacteria. nih.govoup.com It acts as a mechanism-based inactivator of maize PEPC. nih.govresearchgate.net In this process, the enzyme itself catalyzes the conversion of BrPEP into a highly reactive intermediate, 3-bromooxalacetate, which then alkylates an amino acid residue at the active site, leading to irreversible inactivation. nih.govresearchgate.net

The inactivation of maize PEPC by BrPEP is a time-dependent process that requires the presence of the cofactors Mn²⁺ and bicarbonate (HCO₃⁻). nih.gov In the absence of preincubation, BrPEP acts as a simple competitive inhibitor with respect to PEP, with a reported inhibition constant (Kᵢ) of 30 µM. nih.govresearchgate.net However, upon preincubation with the inhibitor and cofactors, the enzyme undergoes complete inactivation. nih.gov The inactivation process is slowed at low bicarbonate concentrations and can be prevented by the presence of the inhibitor phospholactate. nih.gov Studies using radiolabeled bicarbonate (H¹⁴CO₃⁻) have shown that the radioactive label is incorporated into the inactivated enzyme only after a reduction step with sodium borohydride, which is consistent with the formation of a keto intermediate (3-bromooxalacetate) that alkylates the enzyme. nih.govresearchgate.net

Pyruvate kinase (PK) is a key regulatory enzyme in glycolysis that catalyzes the transfer of a phosphate (B84403) group from PEP to ADP. nih.gov The interaction between PK and this compound is less direct than with PEPC but still results in inhibition. Research has shown that the reaction of (Z)-phosphoenol-3-bromopyruvate with ADP, catalyzed by pyruvate kinase, produces ATP and bromopyruvic acid. researchgate.net This newly formed bromopyruvic acid then acts as an irreversible inhibitor of the enzyme, with a reported half-life of 32 minutes for the inactivation. researchgate.net

The related compound, 3-bromopyruvate (B3434600) (3-BrPA), which lacks the phosphate group, is a known inactivator of pyruvate kinase from various sources, including yeast and human erythrocytes. mdpi.com It achieves this by alkylating a critical cysteine residue within the enzyme's active site. mdpi.com While BrPEP itself may not be the direct alkylating agent for PK, its enzymatic conversion to bromopyruvic acid at the active site leads to the same ultimate inhibitory outcome. researchgate.net

Hexokinase (HK) Isozyme Specificity and Inhibition by this compound

This compound (3-BrPEP) is an analog of phosphoenolpyruvate (PEP) and a known inhibitor of several key enzymes in cellular metabolism. ontosight.ai Its inhibitory effects on hexokinase (HK), the first enzyme in the glycolytic pathway, have been a subject of significant research, particularly concerning its specificity for different HK isozymes. researchgate.netmdpi.com

Hexokinases exist in multiple isoforms, with Hexokinase II (HK-II) being predominantly overexpressed in many cancer cells and associated with the outer mitochondrial membrane. researchgate.netcancernetwork.com This localization provides direct access to mitochondrial-generated ATP, fueling the high glycolytic rate characteristic of tumors, a phenomenon known as the Warburg effect. cancernetwork.commdpi.com 3-Bromopyruvate (3-BP), a related compound, has been shown to inhibit HK-II by covalently modifying cysteine residues. researchgate.net This action can lead to the detachment of HK-II from the mitochondria, which in turn can trigger apoptosis. nih.govspandidos-publications.com

While much of the literature focuses on the broader effects of 3-BP, the specific interactions of the phosphorylated form, 3-BrPEP, with HK isozymes are of interest. The structural similarity of 3-BrPEP to PEP, the substrate of pyruvate kinase, suggests a complex interplay with glycolytic regulation. nih.gov The inhibition of HK by compounds like 3-BP and its derivatives is a key mechanism for disrupting the rapid ATP production in cancer cells. mdpi.comcambridge.org Studies on 3-BP have demonstrated that its inhibition of HK can lead to a significant reduction in enzyme activity in a time- and dose-dependent manner. spandidos-publications.com Although direct comparative studies on the isozyme-specific inhibition by 3-BrPEP are less detailed, the established role of HK-II as a primary target for glycolytic inhibitors suggests that 3-BrPEP would likely exhibit a degree of specificity for this isozyme, which is crucial for the metabolic phenotype of cancer cells. mdpi.comnih.gov

Table 1: Hexokinase Inhibition Data

| Inhibitor | Target Enzyme | Cell Line/System | Observed Effect | Reference |

| 3-Bromopyruvate (3-BP) | Hexokinase II (HK-II) | Cancer Cells | Covalent modification of cysteine residues, detachment from mitochondria, induction of apoptosis. | researchgate.netnih.gov |

| 3-Bromopyruvate (3-BP) | Hexokinase (HK) | Gastric Cancer Cells (SGC-7901) | Significant reduction in HK activity in a time- and dose-dependent manner. | spandidos-publications.com |

| 3-Bromopyruvate (3-BP) | Hexokinase II (HK-II) | General Cancer Models | Inhibition of HK-II activity, leading to disruption of glycolysis and ATP production. | mdpi.comcambridge.org |

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Inhibition by this compound

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a primary intracellular target of 3-bromopyruvate (3-BP), a compound structurally related to this compound. researchgate.netnih.gov The inhibition of GAPDH by these alkylating agents is a critical event that leads to the disruption of glycolysis and subsequent cancer cell death. researchgate.netnih.gov

Studies utilizing radiolabeled [14C]-3-BP have unequivocally identified GAPDH as the main target in multiple cancer cell lines through techniques like 2D gel electrophoresis, mass spectrometry, and immunoprecipitation. mdpi.comnih.gov The mechanism of inhibition involves the pyruvylation of GAPDH by 3-BP, a covalent modification that results in the functional loss of the enzyme. mdpi.comnih.gov This specific chemical interaction underscores the targeted nature of the inhibition. nih.gov

The inhibition of GAPDH by 3-BP has been quantified in various cancer cell lines. For instance, in HepG2 cells, treatment with 0.15 mM 3-BP for 30 minutes resulted in over 70% inhibition of GAPDH activity. mdpi.comresearchgate.net In human colorectal cancer HCT116 cells, the IC50 value for GAPDH inhibition by 3-BP was less than 30 μM, with a Ki value of approximately 25 μM determined in vitro. mdpi.com This potent inhibition of GAPDH leads to a depletion of intracellular ATP, contributing significantly to the cytotoxic effects of the compound. researchgate.net

While direct studies on the inhibition of GAPDH by this compound itself are less common, the extensive research on 3-BP provides a strong basis for understanding the likely mechanism. As an alkylating agent similar to 3-BP, 3-BrPEP is expected to target and covalently modify GAPDH, leading to its inactivation. ontosight.ai The inhibition of this crucial glycolytic enzyme disrupts the energy metabolism of cancer cells, highlighting a key aspect of the compound's mechanism of action. researchgate.net

Table 2: GAPDH Inhibition by 3-Bromopyruvate

| Cell Line | 3-BP Concentration | Duration of Treatment | % Inhibition of GAPDH Activity | IC50 / Ki Value | Reference |

| HepG2 | 0.15 mM | 30 min | >70% | - | mdpi.comresearchgate.net |

| HCT116 | - | - | - | IC50 < 30 μM | mdpi.com |

| In vitro | - | - | - | Ki ≈ 25 μM | mdpi.com |

Succinate (B1194679) Dehydrogenase (SDH) and Other Mitochondrial Enzyme Interactions

This compound and its analog, 3-bromopyruvate (3-BP), have been shown to interact with and inhibit mitochondrial enzymes, most notably succinate dehydrogenase (SDH), which is also known as Complex II of the electron transport chain. mdpi.commdpi.com This interaction represents a significant aspect of the compound's multi-faceted mechanism of action, extending beyond glycolysis to affect mitochondrial respiration. mdpi.comnih.gov

The dysfunction of SDH not only curtails ATP production through oxidative phosphorylation but also leads to an increase in reactive oxygen species (ROS) due to electron leakage. mdpi.combioscientifica.com This oxidative stress can contribute to cellular damage and apoptosis. mdpi.com The accumulation of succinate resulting from SDH inhibition can also have profound effects on cellular signaling, including the stabilization of hypoxia-inducible factor alpha (HIF-1α), which can paradoxically promote some aspects of tumor survival. bioscientifica.com

Besides SDH, 3-BP has been reported to inhibit other mitochondrial enzymes, including isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, further disrupting the tricarboxylic acid (TCA) cycle. mdpi.com It has also been shown to affect Complex I of the respiratory chain. nih.govmdpi.com These interactions highlight the ability of 3-BP and, by extension, this compound to target multiple points within mitochondrial metabolism, leading to a comprehensive shutdown of cellular energy production. nih.govmdpi.com

Table 3: Inhibition of Mitochondrial Respiration by 3-Bromopyruvate

| Cell Line | Substrate | Inhibitor Concentration | Observed Effect | IC50 Value | Reference |

| HepG2 | Succinate + ADP | 150 µM | Inhibition of mitochondrial respiration | 150 µM | nih.gov |

| HepG2 | - | ~20 µM | Inhibition of SDH activity | - | nih.gov |

| - | - | 1.2 mM | Complete inhibition of mitochondrial respiration | - | nih.gov |

Enolase Inhibition by this compound

Enolase, a crucial enzyme in the glycolytic pathway, catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate (PEP). mdpi.com As a structural analog of the product, PEP, this compound (3-BrPEP) is a logical candidate for interaction with and potential inhibition of enolase. ontosight.aiacs.org

While direct and extensive studies on the inhibition of enolase by 3-BrPEP are not as prevalent as for other glycolytic enzymes, the principle of substrate-analog inhibition provides a strong theoretical basis for this interaction. acs.org The active site of enolase is tailored to bind PEP, and the structural similarities of 3-BrPEP, particularly the phosphate group and the pyruvate backbone, would allow it to occupy this site. ontosight.aimdpi.com

Research on other enolase inhibitors, such as the natural phosphonate (B1237965) antibiotic SF2312, has demonstrated the feasibility and effectiveness of targeting this enzyme. mdpi.com SF2312 is a potent inhibitor of enolase, and its mechanism involves binding to the active site. mdpi.com This highlights the potential for other phosphonate-containing molecules like 3-BrPEP to act in a similar manner.

Furthermore, studies investigating the effects of mefloquine (B1676156) on Schistosoma mansoni identified enolase as a binding protein and showed that mefloquine could inhibit its activity. cambridge.org This study also used 3-bromopyruvate (3-BP) as a known glycolytic inhibitor, and observed that the presence of glucose could attenuate the metabolic inhibition caused by 3-BP, suggesting a direct impact on glycolysis. cambridge.org Although this does not directly demonstrate 3-BrPEP's effect on enolase, it places the parent compound, 3-BP, firmly in the context of glycolytic inhibition, where enolase is a key player. cambridge.org The conversion of 3-BrPEP within the cell could also lead to intermediates that inhibit enolase.

Monocarboxylate Transporter (MCT) Interaction and Transport Mechanisms

The entry of this compound (3-BrPEP) and its related compound, 3-bromopyruvate (3-BP), into cells is largely mediated by monocarboxylate transporters (MCTs). mdpi.comresearchgate.net These transporters, which are often overexpressed in cancer cells to facilitate the efflux of lactate (B86563) produced during aerobic glycolysis, play a crucial role in the selective uptake of these cytotoxic agents. mdpi.comresearchgate.net

The structural similarity of 3-BP to lactate and pyruvate allows it to be recognized and transported by MCTs. mdpi.com Several studies have confirmed that MCT1 is a key transporter for 3-BP. mdpi.comoncotarget.comnih.gov The sensitivity of cancer cells to 3-BP has been directly correlated with the expression levels of MCT1. nih.gov Forced expression of MCT1 in 3-BP-resistant cancer cells has been shown to sensitize them to the drug, both in vitro and in vivo. nih.gov Conversely, inhibition of MCTs, particularly MCT1, significantly reduces the uptake and cytotoxicity of 3-BP. mdpi.com

The transport of 3-BP via MCTs is influenced by the extracellular pH. mdpi.com An acidic tumor microenvironment, a common feature of many cancers, promotes the cellular uptake of 3-BP. mdpi.com A decrease in extracellular pH from 7.4 to 6.0 has been shown to reduce the IC50 values for 3-BP cytotoxicity in breast cancer cell lines, indicating enhanced uptake and efficacy. mdpi.com

In addition to MCT1, another transporter, SLC5A8 (also known as SMCT1), has been identified as a sodium-coupled transporter for 3-BP. nih.govnih.gov This transporter can mediate the active, concentrative entry of 3-BP into cells, energized by both the sodium gradient and the membrane potential. nih.gov The expression of SLC5A8 can render cells highly susceptible to 3-BP-induced apoptosis. nih.gov

The reliance on MCTs for transport provides a basis for the selective targeting of cancer cells by 3-BP and its derivatives. mdpi.comresearchgate.net The high rate of glycolysis and lactate production in tumors necessitates the upregulation of MCTs, creating a vulnerability that can be exploited by these compounds. mdpi.com While the transport of the phosphorylated form, 3-BrPEP, has not been as extensively studied, it is plausible that it may also utilize these transporters, or be dephosphorylated extracellularly to 3-BP before transport.

Table 4: Transporters Involved in 3-Bromopyruvate Uptake

| Transporter | Type | Role in 3-BP Transport | Factors Influencing Transport | Reference |

| MCT1 (SLC16A1) | Proton-linked symporter | Main determinant of 3-BP sensitivity and uptake. | Expression levels, acidic extracellular pH. | mdpi.comnih.gov |

| SLC5A8 (SMCT1) | Sodium-coupled symporter | Mediates active, concentrative entry of 3-BP. | Na+ gradient, membrane potential. | nih.govnih.gov |

| MCT4 | Proton-linked symporter | Implicated in lactate efflux; its expression can be induced by butyrate, increasing sensitivity to 3-BP. | Expression levels. | oncotarget.com |

Other Enzyme Targets and Their Mechanisms of Interaction

Beyond the primary targets of hexokinase, GAPDH, and mitochondrial dehydrogenases, this compound and its analog 3-bromopyruvate (3-BP) have been shown to interact with a range of other enzymes, contributing to their broad-spectrum anti-cancer activity. nih.govmdpi.com

Pyruvate Kinase (PK): As a structural analog of phosphoenolpyruvate (PEP), the substrate for pyruvate kinase, 3-BrPEP is a logical candidate for interaction with this enzyme. ontosight.ainih.gov Early studies reported that 3-BP could inactivate yeast pyruvate kinase by modifying a cysteine residue at the active site. nih.gov Pyruvate kinase catalyzes the final, irreversible step of glycolysis, generating ATP. nih.gov Its inhibition would further contribute to the depletion of cellular energy. nih.gov

Lactate Dehydrogenase (LDH): 3-BP has been shown to interact with lactate dehydrogenase. nih.govmdpi.com Some studies suggest that 3-BP can act as a weak substrate for LDH, being converted to 3-bromolactate. nih.gov However, other reports indicate that 3-BP treatment can lead to a decrease in LDH protein expression levels. mdpi.com Inhibition of LDH is significant as it is a key enzyme in anaerobic glycolysis, responsible for regenerating NAD+ necessary for continued glycolytic flux. nih.gov

Phosphoenolpyruvate Carboxylase (PEPC): In maize, this compound has been demonstrated to be an excellent competitive inhibitor of phosphoenolpyruvate carboxylase, with a Ki of 30 µM. nih.gov Furthermore, it acts as a mechanism-based inactivator, where the enzyme catalyzes the conversion of the inhibitor to a reactive species that then alkylates the enzyme. nih.gov This inactivation is time-dependent and requires the presence of Mn2+ and HCO3-. nih.gov

Histone Deacetylases (HDACs): A novel mechanism of action for 3-BP involves the inhibition of histone deacetylases, specifically HDAC1 and HDAC3. nih.gov These enzymes are often upregulated in cancer and play a role in regulating gene expression. nih.gov The inhibition of HDACs by 3-BP is dependent on its transport into the cell via the SLC5A8 transporter and contributes to its ability to induce apoptosis. nih.gov

Other Mitochondrial Targets: In addition to SDH, 3-BP has been reported to inhibit other components of the mitochondrial respiratory chain, including Complex I. nih.govmdpi.com This broad inhibition of oxidative phosphorylation further cripples the cell's ability to produce ATP. nih.gov

The ability of 3-BP and its derivatives to interact with a multitude of enzymatic targets underscores its potent and pleiotropic effects on cancer cell metabolism. mdpi.com These interactions collectively lead to a catastrophic failure of cellular energy production and the induction of cell death. mdpi.com

Interaction with Metabolic Pathways

This compound (3-BrPEP) and its more extensively studied analog, 3-bromopyruvate (3-BP), exert profound effects on cellular metabolism by targeting multiple key pathways, leading to a comprehensive disruption of energy production and biosynthetic processes. mdpi.comnih.gov

Glycolysis: The most prominent effect of these compounds is the potent inhibition of glycolysis. mdpi.comnih.gov This is achieved through the direct inhibition of several key glycolytic enzymes. As previously detailed, hexokinase (HK), particularly the tumor-associated HK-II isoform, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) are primary targets. mdpi.comnih.govresearchgate.net The inhibition of HK blocks the initial entry of glucose into the glycolytic pathway, while the inactivation of GAPDH creates a major bottleneck downstream. nih.govresearchgate.net Furthermore, interactions with other glycolytic enzymes such as enolase and pyruvate kinase contribute to the comprehensive shutdown of this central metabolic route. nih.govcambridge.orgmdpi.com This leads to a rapid depletion of intracellular ATP, a hallmark of the action of these compounds. researchgate.netoncotarget.com

Mitochondrial Respiration (Oxidative Phosphorylation): In addition to targeting glycolysis, 3-BP also significantly impairs mitochondrial function. mdpi.comnih.gov It inhibits key enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, including succinate dehydrogenase (SDH or Complex II), isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and Complex I. nih.govmdpi.commdpi.com This dual inhibition of both glycolysis and oxidative phosphorylation effectively strangles the cell's two major ATP-producing pathways, leading to a severe energy crisis. mdpi.comnih.gov

Pentose (B10789219) Phosphate Pathway (PPP): The inhibition of hexokinase by 3-BP has upstream consequences for other interconnected pathways. nih.gov By blocking the phosphorylation of glucose to glucose-6-phosphate (G6P), the entry of glucose into the pentose phosphate pathway (PPP) is also inhibited. nih.govfrontiersin.org The PPP is crucial for producing NADPH, which is essential for maintaining redox homeostasis and protecting cells from oxidative stress, as well as for generating precursors for nucleotide biosynthesis. nih.govfrontiersin.orgelifesciences.org The disruption of the PPP can therefore lead to increased oxidative stress and impaired anabolic processes. nih.govmdpi.com

Amino Acid and Lipid Metabolism: The intermediates of glycolysis and the TCA cycle serve as crucial building blocks for the synthesis of non-essential amino acids and fatty acids. cancernetwork.comfrontiersin.org By disrupting these central metabolic hubs, 3-BP and its derivatives indirectly inhibit these anabolic pathways, depriving cancer cells of the necessary components for proliferation and growth. researchgate.netfrontiersin.org For instance, the glycolytic intermediate 3-phosphoglycerate (B1209933) is a precursor for serine biosynthesis. cancernetwork.com

Impact of this compound on Glycolysis and Gluconeogenesis

This compound and its more extensively studied analog, 3-bromopyruvate (3-BrPA), are potent inhibitors of glycolysis, a central pathway for energy production. mdpi.comnih.gov This inhibition is achieved by targeting several key enzymes that regulate glycolytic flux.

One of the primary targets is Hexokinase (HK) , particularly the isoform HK2, which is often overexpressed in cancer cells and bound to the mitochondrial outer membrane. nih.govspandidos-publications.comnih.gov 3-BrPA, an alkylating agent, inhibits HK2, blocking the initial rate-limiting step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate (G6P). nih.govnih.govmdpi.com This action prevents glucose from entering the glycolytic pathway, leading to a significant depletion of cellular ATP. nih.gov In human gastric cancer cells, 3-BrPA has been shown to reduce HK activity in a time- and dose-dependent manner. spandidos-publications.comnih.gov

Another critical enzyme inhibited by 3-BrPA is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . mdpi.comnih.gov GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. nih.gov Inhibition of GAPDH by 3-BrPA has been identified in multiple cancer cell lines, with one study on HepG2 cells showing over 70% inhibition of GAPDH activity after treatment. nih.gov This block in the glycolytic pathway further contributes to the depletion of ATP and the accumulation of upstream glycolytic intermediates.

Furthermore, research on maize phosphoenolpyruvate carboxylase (PEPC) , an enzyme crucial for C4 carbon fixation in plants and anaplerosis in various organisms, has shown that BrPEP acts as a potent mechanism-based inhibitor. nih.govhathitrust.org BrPEP is a competitive inhibitor with respect to PEP, with a reported Ki of 30 µM. nih.gov When preincubated with the enzyme, it causes time-dependent, irreversible inactivation, likely by being converted to an intermediate that alkylates the enzyme. nih.gov PEPC can be involved in gluconeogenesis by catalyzing the formation of oxaloacetate, suggesting BrPEP could perturb this pathway as well. wikipedia.org

The collective inhibition of these enzymes leads to a profound suppression of glycolysis, resulting in decreased production of both ATP and lactate. nih.gov

Table 1: Impact of this compound and its Analog (3-BrPA) on Glycolytic Enzymes

| Enzyme | Inhibitor | Mechanism of Action | Pathway Affected | Key Findings | Citations |

|---|---|---|---|---|---|

| Hexokinase II (HK2) | 3-Bromopyruvate | Alkylating agent, inhibits phosphorylation of glucose. | Glycolysis | Potent inhibition leads to ATP depletion; a primary target in cancer cells. | nih.govspandidos-publications.comnih.govnih.gov |

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | 3-Bromopyruvate | Alkylation, identified as a primary target via radiolabeling. | Glycolysis | Inhibition causes a bottleneck in the glycolytic pathway. | mdpi.comnih.govnih.gov |

| Phosphoenolpyruvate Carboxylase (PEPC) | This compound | Competitive inhibitor (vs. PEP) and mechanism-based inactivator. | Anaplerosis, Gluconeogenesis | Ki = 30 µM; irreversibly inactivates the enzyme upon preincubation. | nih.govhathitrust.org |

| Pyruvate Kinase (PK) | 3-Bromopyruvate (indirectly) | Upstream inhibition of glycolysis reduces substrate availability. | Glycolysis | Reduced conversion of PEP to pyruvate, lowering ATP production. | nih.govfrontiersin.org |

Perturbations of TCA Cycle and Oxidative Phosphorylation by this compound

Beyond glycolysis, 3-bromopyruvate (3-BrPA) significantly disrupts mitochondrial function by targeting the Tricarboxylic Acid (TCA) cycle and the oxidative phosphorylation (OXPHOS) system. mdpi.commdpi.comnih.gov This dual targeting of both major energy production pathways effectively creates an energy crisis within the cell. mdpi.com While cancer cells are highly glycolytic, they still rely on mitochondrial respiration for a substantial portion of their ATP supply. nih.govnih.gov

Research has demonstrated that 3-BrPA inhibits several key enzymes within the mitochondrial matrix. mdpi.comnih.gov A comprehensive study showed that 3-BrPA inhibits isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (αKD) . nih.gov These enzymes are critical control points in the TCA cycle, and their inhibition halts the cycle, preventing the oxidation of acetyl-CoA and the generation of reducing equivalents (NADH and FADH2).

Furthermore, 3-BrPA is a known inhibitor of succinate dehydrogenase (SDH) , which is not only a key enzyme in the TCA cycle but also Complex II of the mitochondrial electron transport chain. mdpi.comnih.govmdpi.com By inhibiting SDH, 3-BrPA directly impairs both the TCA cycle and OXPHOS. nih.gov The inhibition of the electron transport chain disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase (Complex V). mdpi.com This leads to a decrease in oxygen consumption and a significant drop in mitochondrial ATP production. mdpi.comunibo.it The disruption of the electron transport chain also leads to the generation of mitochondrial-dependent reactive oxygen species (ROS), which can cause damage to mitochondrial DNA and other cellular components. mdpi.com

Table 2: Effects of 3-Bromopyruvate on TCA Cycle and Oxidative Phosphorylation

| Target | Pathway | Consequence of Inhibition | Citations |

|---|---|---|---|

| Isocitrate Dehydrogenase (IDH) | TCA Cycle | Halts TCA cycle progression, reduces NADH production. | mdpi.comnih.gov |

| α-Ketoglutarate Dehydrogenase (αKD) | TCA Cycle | Halts TCA cycle progression, reduces NADH production. | mdpi.comnih.gov |

| Succinate Dehydrogenase (SDH/Complex II) | TCA Cycle & OXPHOS | Impairs both the TCA cycle and the electron transport chain, reducing FADH2 production and electron flow. | mdpi.comnih.govmdpi.com |

| Mitochondrial Respiration | Oxidative Phosphorylation | Decreased oxygen consumption, reduced mitochondrial ATP synthesis, increased ROS production. | mdpi.comnih.govmdpi.com |

Influence on Pentose Phosphate Pathway and Nucleotide Biosynthesis

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, branching off from the intermediate glucose-6-phosphate (G6P). spandidos-publications.comwikipedia.org The PPP is vital for generating nicotinamide-adenine dinucleotide phosphate (NADPH), which is essential for antioxidant defense and reductive biosynthesis, and for producing ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide synthesis. wikipedia.orgnih.govuni-salzburg.at

This compound's analog, 3-BrPA, exerts a significant indirect influence on the PPP. mdpi.comnih.gov By inhibiting hexokinase II, 3-BrPA blocks the formation of G6P, the substrate for the first and rate-limiting step of the PPP, which is catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). nih.govnih.gov This inhibition effectively shunts the glucose flux away from both glycolysis and the PPP. nih.gov

The consequences of this inhibition are twofold:

Reduced NADPH Production: The blockage of the oxidative branch of the PPP leads to a decrease in cellular NADPH levels. mdpi.com NADPH is the primary reducing equivalent used by glutathione (B108866) reductase to maintain a reduced pool of glutathione, a key cellular antioxidant. wikipedia.org A depletion of NADPH can therefore lead to increased oxidative stress. nih.gov

Impaired Nucleotide Biosynthesis: The PPP is the primary source of R5P, which is essential for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. wikipedia.orguni-salzburg.at By inhibiting the PPP, 3-BrPA can limit the availability of R5P, thereby impeding DNA replication and RNA synthesis, which are critical for proliferating cells. mdpi.commdpi.com Some studies have noted that MUC1 expression in certain cancer cells can promote glucose entry into the PPP to support nucleotide biosynthesis and that this effect can be overcome by the glycolysis inhibitor 3-BrPA. mdpi.com

Table 3: Influence of 3-Bromopyruvate on the Pentose Phosphate Pathway

| Primary Target | Affected PPP Enzyme (Indirectly) | Metabolic Consequence | Downstream Effect | Citations |

|---|---|---|---|---|

| Hexokinase II | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Decreased formation of Glucose-6-Phosphate (G6P), the substrate for the PPP. | Reduced flux through the entire Pentose Phosphate Pathway. | mdpi.comnih.govnih.gov |

| Reduced production of NADPH from the oxidative branch. | Increased oxidative stress due to depletion of reduced glutathione. | nih.govmdpi.com | ||

| Reduced production of Ribose-5-Phosphate (R5P) from the non-oxidative branch. | Impaired synthesis of nucleotides (DNA, RNA), hindering cell proliferation. | wikipedia.orgmdpi.commdpi.com |

Effects on Amino Acid Metabolism and Glutaminolysis

The metabolic perturbations caused by 3-bromopyruvate (3-BrPA) extend to amino acid metabolism, including the crucial pathway of glutaminolysis. Proliferating cells often rely on glutamine as a key source of carbon and nitrogen for biosynthesis and energy production. nih.govuminho.pt Glutamine is converted to glutamate (B1630785) and then to the TCA cycle intermediate α-ketoglutarate. nih.gov

The inhibitory action of 3-BrPA on TCA cycle enzymes directly impacts glutaminolysis. mdpi.comnih.gov By inhibiting isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (αKD) , 3-BrPA blocks the metabolism of α-ketoglutarate derived from glutamine. nih.gov This effectively shuts down a major anaplerotic pathway that replenishes TCA cycle intermediates, further contributing to the collapse of mitochondrial metabolism.

Furthermore, glycolytic intermediates serve as precursors for the synthesis of non-essential amino acids. For instance, 3-phosphoglycerate can be diverted into the serine biosynthesis pathway. wjgnet.com By inhibiting glycolysis, 3-BrPA can reduce the availability of these precursors, thereby affecting the cell's ability to synthesize amino acids required for protein synthesis and other functions. wjgnet.commdpi.com Studies have shown that exposure to dioxins can disturb amino acid metabolism, including a decrease in serine, and that 3-BrPA also significantly alters the levels of key metabolic intermediates. mdpi.com

Phosphoenol 3 Bromopyruvate As a Biochemical and Mechanistic Research Tool

Utilization of Phosphoenol-3-bromopyruvate in Enzyme Active Site Mapping

The ability of this compound to covalently modify enzymes makes it an effective affinity label for identifying and characterizing active site residues. By binding to the active site in a manner similar to the natural substrate, PEP, it can then react with nearby nucleophilic amino acid side chains, permanently tagging them.

Detailed research findings from studies on various enzymes have demonstrated its utility:

Isocitrate Lyase (ICL): The related compound, 3-bromopyruvate (B3434600), has been shown to specifically inactivate ICL by alkylating Cysteine-195, a residue located within the glyoxylate (B1226380) binding domain of the active site. osti.gov This modification induces a significant conformational change in the enzyme. osti.gov

KDO8P Synthase: Studies using bromopyruvate, a structural analog, indicated that it inactivates KDO8P synthase in a time-dependent manner. The natural substrate, PEP, was able to protect the enzyme from this inactivation, strongly suggesting that the modification occurs at or near the PEP binding site within the enzyme's active center. researchgate.net

Pyruvate (B1213749) Carboxylase (PC): While not BrPEP itself, the product analog 3-bromopyruvate has been used in X-ray crystallography studies of the carboxyltransferase (CT) domain of pyruvate carboxylase. nih.govmarquette.edu The structural data revealed how 3-bromopyruvate binds within the active site, providing insights into how the natural substrate maintains its orientation throughout the catalytic process. These findings help to map the spatial arrangement of substrates and intermediates within the active site. nih.govmarquette.edu

By identifying the specific residues that are modified by BrPEP or its analogs, researchers can infer which amino acids are crucial for substrate binding and catalysis, thereby creating a map of the enzyme's active site.

Application of this compound in Investigating Enzyme Reaction Mechanisms

This compound is extensively used as a mechanism-based inactivator to elucidate the catalytic mechanisms of enzymes. Unlike simple competitive inhibitors, a mechanism-based inactivator is converted by the enzyme's own catalytic machinery into a reactive species, which then inactivates the enzyme. This process provides profound insights into the reaction pathway.

A primary example is its use in studying maize phosphoenolpyruvate (B93156) carboxylase (PEPC) .

Inhibition and Inactivation: BrPEP acts as an excellent competitive inhibitor of PEPC with a reported inhibition constant (Kᵢ) of 30 µM. nih.gov However, when preincubated with the enzyme in the presence of the cofactors Mn²⁺ and bicarbonate (HCO₃⁻), it causes complete, time-dependent inactivation. nih.gov

Mechanism of Inactivation: The inactivation process is saturable, with a Michaelis constant (Kₘ) for the inactivation of 67.5 µM and a half-life of 13.4 minutes at saturating concentrations. nih.gov The accepted hypothesis is that PEPC catalyzes the carboxylation of BrPEP to form an unstable intermediate, 3-bromooxalacetate. nih.gov This highly reactive product then acts as an alkylating agent, covalently modifying a nucleophilic residue in the active site and leading to irreversible inactivation. nih.gov

Evidence: Isotopic labeling studies support this mechanism. When the enzyme was incubated with BrPEP, Mn²⁺, and radiolabeled bicarbonate (H¹⁴CO₃⁻), followed by reduction with sodium borohydride, the radioactive label was incorporated into the inactivated enzyme. This demonstrates that the enzyme first carboxylates the inhibitor before the inactivation event occurs. nih.gov

This type of study reveals that the catalytic cycle must involve the formation of an enolate intermediate capable of being carboxylated, a key step in the enzyme's natural reaction mechanism. google.com

Use of this compound in Probing Metabolic Flux

While direct studies using BrPEP for metabolic flux analysis are less common, the extensive research on its close analog, 3-bromopyruvate (BrPyr), provides a clear framework for how such compounds can be used to probe metabolic pathways. Metabolic flux analysis aims to quantify the rates of reactions in a metabolic network. mdc-berlin.deoup.com Inhibitors are crucial tools in these studies to understand the dynamics and control of metabolic routes.

Pulsed Stable Isotope-Resolved Metabolomics (pSIRM): The pSIRM technique uses stable isotope-labeled substrates (like ¹³C-glucose) to trace the flow of atoms through metabolic pathways in real-time. mdc-berlin.de By introducing an inhibitor like 3-bromopyruvate, which targets key enzymes in central carbon metabolism such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), researchers can observe the immediate impact on the network. mdc-berlin.deresearchgate.net

Revealing Metabolic Rerouting: For example, treating cancer cells with 3-bromopyruvate and using pSIRM revealed a significant and rapid rearrangement of central carbon metabolism. mdc-berlin.de This approach allows for a detailed, real-time view of how cells adapt to the blockage of a specific metabolic step, providing insights into the flexibility and interconnectivity of pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. mdc-berlin.denih.gov

By perturbing the system with specific inhibitors like BrPEP or its analogs, researchers can measure the resulting changes in metabolite concentrations and isotopic labeling patterns, thereby mapping the flow of carbon and identifying critical control points within the metabolic network. plos.org

Development of this compound Analogs for Advanced Research

The development and study of various PEP analogs, including fluorinated and alkylated versions, have been instrumental in dissecting the subtleties of enzyme mechanisms and active site structures. These analogs, with slight modifications to the core PEP structure, can act as substrates, inhibitors, or mechanistic probes, each revealing different aspects of the enzyme's function.

| Analog | Enzyme Studied | Research Finding | Reference |

| (Z)-3-Fluorophosphoenolpyruvate | Phosphoenolpyruvate Carboxykinase | Acts as a good substrate for the enzyme, with a Kₘ of 30 µM. | researchgate.net |

| (Z)-3-Fluorophosphoenolpyruvate | Maize Leaf Phosphoenolpyruvate Carboxylase | Is both carboxylated and dephosphorylated by the enzyme, revealing that the second step of the reaction (carboxylation) is sensitive to the electronic distribution around the C-3 position. | core.ac.uk |

| (E)- and (Z)-Phosphoenol-3-fluoropyruvate | KDO8P and DAHP Synthases | Used to probe stereochemical preferences and highlight significant differences in the active sites of these two enzymes. | researchgate.net |

| Phosphoenol-α-ketobutyrate | Maize Leaf Phosphoenolpyruvate Carboxylase | An excellent competitive inhibitor (Kᵢ = 18 µM) that is dephosphorylated but not carboxylated by the enzyme. | researchgate.net |

| Phosphoenol-α-ketoisovalerate | Maize Leaf Phosphoenolpyruvate Carboxylase | A competitive inhibitor (Kᵢ = 0.38 mM) that is also dephosphorylated without being carboxylated. | researchgate.net |

These studies demonstrate that steric and electronic factors at the C-3 position of PEP are critical determinants of an enzyme's catalytic action. core.ac.uk By comparing the enzymatic processing of a suite of analogs, researchers can build a detailed picture of the geometric and chemical requirements for both substrate binding and catalytic conversion. marquette.eduresearchgate.net

Structure Activity Relationship Sar Studies of Phosphoenol 3 Bromopyruvate Derivatives

Modifications on the Phosphoenol Moiety and their Mechanistic Implications

The phosphoenol moiety is paramount for the initial binding of the inhibitor to the active site of PEP-utilizing enzymes. Modifications to this part of the molecule, particularly the phosphate (B84403) group, generally lead to a significant decrease in inhibitory potency. This underscores the critical role of the phosphate group in molecular recognition and binding.

Research into PEP analogues has shown that enzymes are highly sensitive to changes in the phosphate group. For instance, replacing the phosphate group of PEP with a chloromethylphosphonate function results in a less effective compound. researchgate.net Enzyme I of the bacterial phosphoenolpyruvate (B93156):glycose phosphotransferase system (PTS) is particularly intolerant to such modifications. researchgate.net This suggests that the precise charge, size, and geometry of the phosphate group are essential for forming the necessary interactions, such as with magnesium (Mg²⁺) or manganese (Mn²⁺) ions and amino acid residues within the enzyme's active site.

The mechanistic implication is that the phosphate group acts as an anchor, correctly positioning the inhibitor within the catalytic site. Any alteration that disrupts this anchoring reduces the inhibitor's ability to effectively interact with and subsequently alkylate the enzyme.

Table 1: Effect of Modifications on the Phosphoenol Moiety

| Modification | Consequence | Implication |

|---|---|---|

| Replacement of Phosphate Group (e.g., with chloromethylphosphonate) | Reduced inhibitory effectiveness, especially for Enzyme I of PTS. researchgate.net | The phosphate group is critical for enzyme recognition and binding. |

Variations on the Bromopyruvate Moiety and Enzyme Specificity

While the phosphoenol moiety provides binding affinity, the bromopyruvate moiety confers the molecule's reactive, inactivating capability. Phosphoenol-3-bromopyruvate functions as an alkylating agent, forming covalent bonds with nucleophilic residues, typically the thiol groups of cysteine residues, within the enzyme's active site. ontosight.ai

Variations of the C3 substituent on the pyruvate (B1213749) portion have a profound impact on reactivity and enzyme specificity.

Mechanism-Based Inactivation: For maize phosphoenolpyruvate carboxylase (PEPC), Br-PEP acts as a mechanism-based inactivator. nih.gov The enzyme itself catalyzes the conversion of Br-PEP into a highly reactive intermediate, 3-bromooxalacetate, which then alkylates an active site residue, leading to irreversible inactivation. nih.gov This process is dependent on the presence of cofactors Mn²⁺ and bicarbonate (HCO₃⁻). nih.gov

Halogen Substitution: The identity of the halogen atom (e.g., fluorine, chlorine, bromine) influences the inhibitor's potency. Halogenated pyruvate derivatives are known to be potent inhibitors of pyruvate carboxylase. nih.govmarquette.edu The enhanced potency may be explained by the ability of the halogenated derivative to interact directly with the active site metal center. marquette.edu

Enzyme Targets: While the non-phosphorylated analogue, 3-bromopyruvate (B3434600) (3-BP), is a promiscuous inhibitor targeting a wide array of metabolic enzymes like hexokinase II, GAPDH, and succinate (B1194679) dehydrogenase, the phosphorylation in Br-PEP directs its action more specifically toward PEP-utilizing enzymes. mdpi.complos.org For example, Br-PEP is an excellent competitive inhibitor of maize PEPC, with a reported Ki of 30 µM. nih.gov

Table 2: Enzyme Specificity of Pyruvate Analogues

| Compound | Target Enzyme(s) | Observed Effect / Potency |

|---|---|---|

| This compound (Br-PEP) | Maize Phosphoenolpyruvate Carboxylase (PEPC) | Competitive inhibitor (Ki = 30 µM); Mechanism-based inactivator. nih.gov |

| 3-Bromopyruvate (3-BP) | Pyruvate Carboxylase (PC) | Potent inhibitor; may interact directly with the active site metal. nih.govmarquette.edu |

| 3-Bromopyruvate (3-BP) | Hexokinase II, GAPDH, MCT1 | Broad-spectrum inhibitor of glycolytic enzymes. plos.orgresearchgate.net |

| (Z)-Phosphoenol-3-fluoropyruvate | Phenylalanine-inhibitable DAHP synthase | Substrate and competitive inhibitor (Ki values of 8 and 48 µM). researchgate.net |

Stereochemical Influences on this compound Activity

The three-dimensional arrangement of atoms (stereochemistry) around the carbon-carbon double bond of the inhibitor is a critical determinant of its biological activity. Studies comparing the (Z) and (E) isomers of halogenated PEP analogues have revealed absolute stereoselectivity for several enzymes.

For example, the (Z) isomer of phosphoenol-3-fluoropyruvate (B1235131) acts as a substrate for enzymes like phosphoenolpyruvate carboxykinase and enolase, whereas the (E) isomer shows no substrate activity. researchgate.netresearchgate.net This demonstrates that the enzyme's active site is exquisitely shaped to accommodate only one stereoisomer, where the phosphate and carboxylate groups are in a specific orientation relative to the rest of the molecule.

Similarly, an improved synthesis of (Z)- and (E)-3-chloro-PEP allowed for the resolution of the two isomers and unequivocal assignment of their stereochemistry. researchgate.net Subsequent testing revealed that the (Z)-3-chloro-PEP isomer was a highly efficient and fast-acting suicide inhibitor of Enzyme I, highlighting the profound impact of stereochemistry on the rate and mechanism of inactivation. researchgate.net

Table 3: Influence of Stereochemistry on the Activity of Halogenated PEP Analogues

| Compound Isomer | Target Enzyme(s) | Observed Activity |

|---|---|---|

| (Z)-Phosphoenol-3-fluoropyruvate | PEP carboxykinase, Enolase, Pyruvate phosphate dikinase | Substrate activity observed. researchgate.netresearchgate.net |

| (E)-Phosphoenol-3-fluoropyruvate | PEP carboxykinase, Enolase, Pyruvate phosphate dikinase | No substrate activity measured. researchgate.netresearchgate.net |

Rational Design Principles for Novel this compound-Based Probes

The collective findings from SAR studies provide a clear framework of rational design principles for creating novel and effective enzyme probes and inhibitors based on the Br-PEP scaffold.

Maintain the Phosphoenol Moiety for Recognition: The core structure of phosphoenolpyruvate is essential for targeting PEP-utilizing enzymes. The phosphate and carboxylate groups must be preserved to ensure proper docking into the active site. researchgate.net

Incorporate a Tunable Electrophilic Center: The C3 position is the ideal location for placing a reactive group. A halogen, typically bromine, serves as an excellent leaving group for alkylating nucleophilic residues in the active site. ontosight.ai The choice of halogen or other electrophilic group can be tuned to modulate reactivity.

Control Stereochemistry for Selectivity: The stereochemical configuration ((Z) vs. (E)) is a powerful tool for achieving enzyme selectivity. Synthesis should be designed to produce a specific isomer, as enzymes often show a strong preference for one over the other. researchgate.netresearchgate.net

Leverage the Catalytic Mechanism: For enhanced specificity, inhibitors can be designed as mechanism-based inactivators. These compounds are relatively inert until they are transformed into a highly reactive species by the target enzyme's own catalytic action, minimizing off-target effects. nih.gov

Target Disease-Relevant Pathways: The design of Br-PEP-based probes can be directed at metabolic pathways, such as glycolysis, that are known to be dysregulated in diseases like cancer. ontosight.aiwjgnet.comnih.gov By mimicking a key metabolite, these probes can selectively investigate or inhibit enzymes within these critical pathways.

By adhering to these principles, researchers can rationally design novel probes that not only build upon the inhibitory properties of this compound but also feature enhanced potency, selectivity, and mechanistic novelty.

Comparative Biochemical Analysis Involving Phosphoenol 3 Bromopyruvate

Comparison of Phosphoenol-3-bromopyruvate with Other Mechanism-Based Inactivators

This compound (Br-PEP) is a notable example of a mechanism-based inactivator, also known as a "suicide inhibitor." This class of inhibitors are unreactive compounds that are structurally similar to the substrate of a specific enzyme. The target enzyme processes the inhibitor, converting it into a highly reactive molecule that subsequently inactivates the enzyme, often through covalent modification of an active site residue. nih.govannualreviews.org

The inactivation mechanism of Br-PEP for maize phosphoenolpyruvate (B93156) carboxylase (PEPC) illustrates this process. Br-PEP acts as an excellent competitive inhibitor of PEPC versus its natural substrate, phosphoenolpyruvate (PEP). nih.gov However, in the presence of the necessary cofactors Mn2+ and HCO3-, the enzyme catalyzes the conversion of Br-PEP into the reactive intermediate, 3-bromooxalacetate. This product then alkylates an amino acid residue at the enzyme's active site, leading to irreversible inactivation. nih.govannualreviews.org The inactivation is a time-dependent process that follows saturation kinetics, a hallmark of mechanism-based inhibition. nih.gov

This mode of action can be contrasted with other inhibitors. For instance, (Z)-3-chlorophosphoenolpyruvate (Cl-PEP) acts as a suicide inhibitor for Enzyme I (EI) of the Escherichia coli phosphotransferase system. EI processes Z-Cl-PEP, which then leads to the covalent modification of the essential Cysteine-502 residue, causing complete inactivation. researchgate.net Like Br-PEP, the inactivation is saturatable and requires enzymatic turnover. researchgate.net

Another related compound, 3-bromopyruvate (B3434600) (3-BP), is a potent alkylating agent that inhibits glycolytic enzymes. nih.govmdpi.com While it causes irreversible inactivation of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II by binding to cysteine residues, its classification as a mechanism-based inactivator is less distinct than that of Br-PEP. researchgate.netoncotarget.com 3-BP is inherently reactive and can alkylate proteins without necessarily requiring enzymatic conversion into a more reactive species, although its binding is often at the active site of target enzymes. mdpi.comoncotarget.com Its action is more of a targeted covalent inhibition rather than a classic suicide inhibition that depends on a specific catalytic transformation. mdpi.com

The table below compares the characteristics of Br-PEP with other mechanism-based inactivators and related covalent inhibitors.

| Feature | This compound (Br-PEP) | (Z)-3-Chlorophosphoenolpyruvate (Cl-PEP) | 3-Bromopyruvate (3-BP) |

| Target Enzyme(s) | Phosphoenolpyruvate Carboxylase (PEPC) nih.govannualreviews.org | Enzyme I of phosphotransferase system researchgate.net | Hexokinase II, GAPDH, Pyruvate (B1213749) Kinase nih.govmdpi.comoncotarget.com |

| Inhibition Type | Mechanism-based (suicide) inactivation nih.gov | Mechanism-based (suicide) inactivation researchgate.net | Covalent/Affinity labeling mdpi.com |

| Mechanism | Enzyme converts Br-PEP to 3-bromooxalacetate, which alkylates the active site. nih.govannualreviews.org | Enzyme turnover leads to covalent modification of active site Cys-502. researchgate.net | Direct alkylation of thiol groups (e.g., cysteine) in enzymes. nih.govoncotarget.com |

| Requirement for Inactivation | Enzymatic turnover in the presence of cofactors (Mn2+, HCO3-). nih.gov | Enzymatic turnover. researchgate.net | Does not strictly require enzymatic turnover to be reactive. mdpi.com |

| Kinetics | Competitive vs. PEP initially, then time-dependent irreversible inactivation. nih.gov | Competitive vs. PEP, followed by time-dependent inactivation. researchgate.net | Rapid inhibition, often irreversible. nih.gov |

Cross-Species and Orthologous Enzyme Responses to this compound Probing

The inhibitory action of this compound and related PEP analogues has been investigated across a variety of species and their orthologous enzymes, revealing both conserved and divergent responses. These studies are crucial for understanding the fundamental biochemistry of PEP-utilizing enzymes and for evaluating the potential of these inhibitors as selective therapeutic or research tools.

Phosphoenolpyruvate carboxylase (PEPC) from the C4 plant maize (Zea mays) is the most well-characterized target of Br-PEP, which acts as a potent mechanism-based inactivator. nih.govannualreviews.orgcapes.gov.br The principles of this inhibition have been foundational in studying PEPC from other sources. For example, in the legume Lotus japonicus, PEPC plays a vital role in nitrogen fixation in root nodules, and understanding its regulation and inhibition is key to agricultural science. oup.com While direct studies with Br-PEP on L. japonicus PEPC are limited in the provided context, the established mechanism in maize provides a critical framework for such investigations. oup.com

Beyond plants, the broader family of PEP-utilizing enzymes shows varied sensitivity to PEP analogues. Phosphoenolpyruvate carboxykinase (PEPCK) from chicken liver mitochondria is only weakly inhibited by Br-PEP. researchgate.net This contrasts with the potent effect on maize PEPC, highlighting significant differences in the active site architecture between these orthologous enzymes.

The related alkylating agent 3-bromopyruvate (3-BP) has a much broader documented range of targets across different species. In the yeast Saccharomyces cerevisiae, 3-BP is toxic, primarily by depleting intracellular ATP through the inhibition of glycolytic enzymes. oncotarget.com It has been shown to inhibit yeast pyruvate kinase by modifying an active site cysteine residue. nih.gov Similarly, pyruvate kinase isolated from human erythrocytes is also inactivated by 3-BP. nih.gov In the parasitic protist Trypanosoma brucei, 3-BP inhibits growth, likely by targeting its glycolytic enzymes, which are considered significant drug targets. royalsocietypublishing.orguab.cat

The table below summarizes the responses of various enzymes from different species to Br-PEP and the closely related inhibitor, 3-bromopyruvate.

| Inhibitor | Enzyme | Organism/Source | Observed Effect | Reference(s) |

| This compound | Phosphoenolpyruvate Carboxylase (PEPC) | Zea mays (Maize) | Potent mechanism-based inactivation (Ki = 30 µM). nih.gov | nih.govannualreviews.org |

| This compound | Phosphoenolpyruvate Carboxykinase (PEPCK) | Chicken Liver Mitochondria | Weak inhibition. researchgate.net | researchgate.net |

| 3-Bromopyruvate | Pyruvate Kinase (PK) | Human Erythrocytes | Inactivation (Kd = 0.14 mM). nih.gov | nih.gov |

| 3-Bromopyruvate | Pyruvate Kinase (PK) | Saccharomyces cerevisiae (Yeast) | Inactivation via active site cysteine modification. nih.gov | nih.gov |

| 3-Bromopyruvate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Human Colorectal Cancer Cells (HCT116) | Strong inhibition (IC50 < 30 µM). nih.gov | nih.gov |

| 3-Bromopyruvate | Hexokinase (HK) | Human Gastric Cancer Cells (SGC-7901) | Significant reduction in enzyme activity. spandidos-publications.com | spandidos-publications.com |

| 3-Bromopyruvate | Glycolytic Pathway | Trypanosoma brucei (Protist) | Inhibition of growth, likely through inhibition of glycolytic enzymes. royalsocietypublishing.orguab.cat | royalsocietypublishing.orguab.cat |

Differential Metabolic Vulnerabilities Exploited by this compound

This compound and, more extensively, its analogue 3-bromopyruvate (3-BP), exploit fundamental metabolic vulnerabilities that distinguish highly proliferative cells, such as cancer cells, from their normal counterparts. researchgate.netontosight.ai The primary vulnerability targeted is the characteristic metabolic reprogramming in cancer known as the Warburg effect, where cells exhibit a high rate of glycolysis even in the presence of ample oxygen. mdpi.comontosight.ai This metabolic shift makes cancer cells heavily dependent on the glycolytic pathway for both energy (ATP) production and the supply of anabolic precursors for biosynthesis. researchgate.netnih.gov

Inhibitors like 3-BP function as potent anti-cancer agents by targeting key enzymes within this upregulated glycolytic pathway. researchgate.net Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II have been identified as primary targets. nih.govresearchgate.net Inhibition of these enzymes leads to a rapid depletion of intracellular ATP, triggering catastrophic energy failure and subsequent cell death. researchgate.netoncotarget.com This strategy is effective because normal, healthy tissues typically rely on mitochondrial oxidative phosphorylation and have a lower glycolytic rate, making them less sensitive to glycolytic inhibitors. nih.gov

Another metabolic vulnerability exploited is the overexpression of specific transporters on the surface of cancer cells. Many tumor cells upregulate monocarboxylate transporters (MCTs), such as MCT1, to export the large amounts of lactate (B86563) produced during aerobic glycolysis. researchgate.netoncotarget.com These transporters can be co-opted for the preferential uptake of 3-BP into cancer cells, enhancing the compound's selective toxicity while sparing healthy tissues that express lower levels of these transporters. researchgate.netnih.gov

Furthermore, treatment with these alkylating agents can induce significant oxidative stress. mdpi.com This occurs through at least two mechanisms: the generation of reactive oxygen species (ROS) and the direct depletion of the cell's primary antioxidant, reduced glutathione (B108866) (GSH), with which 3-BP can react directly. nih.govnih.gov Cancer cells, already under high intrinsic oxidative stress due to their rapid metabolism, are particularly vulnerable to this additional pro-oxidant insult. oncotarget.com

The table below details the metabolic vulnerabilities that are exploited by these inhibitors, the molecular targets involved, and the consequences for the cancer cell.

| Metabolic Vulnerability | Molecular Target/Mechanism | Consequence for Cancer Cell | Reference(s) |

| Dependence on Aerobic Glycolysis (Warburg Effect) | Inhibition of key glycolytic enzymes (e.g., GAPDH, Hexokinase II). mdpi.comresearchgate.net | Rapid depletion of intracellular ATP, inhibition of anabolic pathways, leading to energy crisis and cell death. researchgate.netoncotarget.com | mdpi.comresearchgate.netontosight.ai |

| Overexpression of Membrane Transporters | Enhanced uptake of the inhibitor via Monocarboxylate Transporters (MCTs). researchgate.net | Increased intracellular concentration of the inhibitor, leading to selective targeting of tumor cells. researchgate.netnih.gov | researchgate.netoncotarget.comnih.gov |

| Increased Oxidative Stress | Generation of Reactive Oxygen Species (ROS) and depletion of reduced glutathione (GSH). nih.govmdpi.com | Exacerbation of oxidative damage, overwhelming cellular antioxidant capacity, and induction of apoptosis. oncotarget.comnih.gov | nih.govoncotarget.commdpi.comnih.gov |

| Reliance on Anaplerotic Pathways | Inhibition of PEPC, which replenishes TCA cycle intermediates. oup.com | Disruption of the tricarboxylic acid (TCA) cycle, impairing biosynthesis and respiration. oup.com | nih.govcapes.gov.br |

Future Directions and Emerging Research Avenues for Phosphoenol 3 Bromopyruvate Studies

Advancements in Spectroscopic and Imaging Techniques for Phosphoenol-3-bromopyruvate Interaction Studies

The study of the direct interactions between this compound and its biological targets is critical for understanding its mechanism of action. Advanced spectroscopic and imaging techniques are becoming indispensable for visualizing and quantifying these molecular events in real-time and within complex biological systems.

Future research will likely see an increased application of sophisticated mass spectrometry (MS) techniques. Techniques such as 2D gel electrophoretic autoradiography combined with mass spectrometry have been used to identify the primary intracellular targets of the related compound, 3-bromopyruvate (B3434600) (3-BrPA), by utilizing a radiolabeled version. nih.gov This approach successfully identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a key target. nih.gov A similar strategy using radiolabeled BrPEP could definitively map its binding partners in various cell types. Furthermore, size-exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) and electrospray ionization mass spectrometry (ESI-MS) can be employed to study the reactivity of compounds like BrPEP with serum proteins, as has been demonstrated for other therapeutic agents. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for probing the interactions of BrPEP with target enzymes. NMR can provide atomic-level information about the binding site and the conformational changes induced in the protein upon inhibitor binding, without the need for crystallization.

In the realm of cellular imaging, the development of fluorescently tagged BrPEP analogues could enable real-time visualization of its uptake and subcellular localization using advanced microscopy techniques like confocal and super-resolution microscopy. While not a direct study of BrPEP, the use of Positron Emission Tomography (PET) with tracers like 18F-fluorodeoxyglucose (18FDG-PET) is an established method for imaging the metabolic activity of tumors. nih.govcancernetwork.com This imaging modality can be used to non-invasively monitor the downstream effects of BrPEP on glucose metabolism in preclinical models, providing crucial information on its efficacy in inhibiting glycolysis. cancernetwork.com

Table 1: Spectroscopic and Imaging Techniques for BrPEP Studies

| Technique | Application for BrPEP Research | Potential Insights |

|---|---|---|

| Mass Spectrometry (MS) | Identification of BrPEP-protein adducts using radiolabeled BrPEP. | Direct identification of molecular targets. nih.gov |

| NMR Spectroscopy | Characterization of the BrPEP-enzyme binding pocket and dynamics. | Detailed structural information on inhibitor-target interaction. |

| Fluorescence Microscopy | Real-time tracking of fluorescently-labeled BrPEP in living cells. | Subcellular localization and uptake dynamics. |

| PET Imaging (e.g., 18FDG-PET) | In vivo monitoring of metabolic changes induced by BrPEP treatment. | Assessment of downstream functional effects on glycolysis. nih.govcancernetwork.com |

Integration of Omics Technologies with this compound Probes

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the cellular response to a molecular probe like this compound. This holistic approach can uncover not only direct targets but also downstream pathway perturbations and potential resistance mechanisms.

Functional genomics screening, for instance, can identify genes that either sensitize or confer resistance to BrPEP. A genome-wide screen in yeast has already been used to identify metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, that are involved in the cellular response to 3-bromopyruvate. oncotarget.com This type of screen could be adapted to pinpoint genetic determinants of BrPEP sensitivity in cancer cells, potentially identifying patient populations most likely to respond to treatment.